[2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane
Description
[2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane is an organotin compound featuring a tetrazole core substituted at the 5-position with a benzyloxymethyl group and a tributylstannane moiety. The tetrazole ring, a nitrogen-rich heterocycle, confers acidity (pKa ~4–5) due to its aromatic stabilization upon deprotonation. The benzyloxymethyl group enhances lipophilicity and may act as a protective moiety, while the tributylstannane substituent enables participation in Stille coupling reactions, a key method for carbon-carbon bond formation in organic synthesis . This compound is likely used as a synthetic intermediate in pharmaceuticals or materials science, leveraging the tetrazole’s bioisosteric properties (e.g., mimicking carboxylic acids) and the stannane’s role in cross-coupling reactivity.
Properties
IUPAC Name |
tributyl-[2-(phenylmethoxymethyl)tetrazol-5-yl]stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N4O.3C4H9.Sn/c1-2-4-9(5-3-1)6-14-8-13-11-7-10-12-13;3*1-3-4-2;/h1-5H,6,8H2;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKFNIVNRRMMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NN(N=N1)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4OSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401194509 | |
| Record name | 2-[(Phenylmethoxy)methyl]-5-(tributylstannyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280121-60-0 | |
| Record name | 2-[(Phenylmethoxy)methyl]-5-(tributylstannyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280121-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Phenylmethoxy)methyl]-5-(tributylstannyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cycloaddition Reaction: Tetrazole Ring Formation
The tetrazole core is synthesized via the reaction of a nitrile precursor with sodium azide in the presence of a trialkyltin halide. For this compound, the nitrile starting material is 2-(benzyloxymethyl)acetonitrile (or derivatives thereof). Tributyltin chloride acts as both a Lewis acid catalyst and the tin source, enabling direct stannylation during cyclization.
Representative Conditions
-
Solvent: o-Xylene or toluene (high-boiling to facilitate reflux)
-
Temperature: 120–150°C (reflux)
-
Reagents:
-
2-(Benzyloxymethyl)acetonitrile (1.0 equiv)
-
Sodium azide (1.2–1.5 equiv)
-
Tributyltin chloride (1.1 equiv)
-
Base: Diisopropylethylamine (0.1–0.2 equiv)
-
The reaction proceeds via a concerted mechanism where tributyltin chloride coordinates to the nitrile’s nitrogen, polarizing the C≡N bond for azide attack. Subsequent cyclization forms the tetrazole ring, with the tin moiety regioselectively occupying the 5-position due to electronic and steric factors.
Optimization of Stannylation Efficiency
Role of Base and Solvent
The addition of a tertiary amine (e.g., diisopropylethylamine) is critical for neutralizing HCl generated during tin-halide activation. Solvents with high dielectric constants (e.g., o-xylene, ε = 2.5) enhance ion-pair separation, accelerating the cycloaddition. Trials with polar aprotic solvents like DMF resulted in side reactions, including nitrile hydrolysis.
Temperature and Kinetic Control
Elevated temperatures (>100°C) are necessary to overcome the activation energy of the cycloaddition. However, prolonged heating (>24 hours) promotes tributyltin degradation, as evidenced by the formation of Bu₃Sn–SnBu₃ byproducts. Kinetic studies suggest optimal conversion at 12–18 hours.
Work-Up and Purification
Post-reaction, the crude mixture is subjected to:
-
Alkaline Washing: 2N NaOH (50 mL per 5 g substrate) removes unreacted azide and tin oxides.
-
Acid Precipitation: Adjusting the aqueous phase to pH 4–5 with HCl protonates the tetrazole, facilitating extraction into organic solvents (e.g., dichloromethane).
-
Crystallization: Rectified spirit or cyclohexane yields the product as a white crystalline solid.
Typical Yield: 65–75% after purification.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, MeCN/H₂O = 70:30): >98% purity at 254 nm.
Comparative Analysis of Alternative Methods
Preformed Tetrazole Stannylation
An alternative approach involves synthesizing 2-(benzyloxymethyl)tetrazole separately, followed by stannylation using Bu₃SnCl/LiHMDS. However, this method suffers from lower yields (40–50%) due to competing N-stannylation and ring-opening side reactions.
Microwave-Assisted Synthesis
Pilot studies using microwave irradiation (150°C, 30 min) reduced reaction times but caused decomposition of the benzyloxymethyl group, highlighting the sensitivity of the protecting group to rapid heating.
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors with in-line azide quenching (NaNO₂/urea) mitigate explosion risks. The use of recycled o-xylene (distilled at 170°C) reduces solvent costs by 60% .
Chemical Reactions Analysis
Types of Reactions
[2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane can undergo various chemical reactions, including:
Oxidation: The stannane group can be oxidized to form stannic compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with electrophiles.
Coupling Reactions: The compound can participate in Stille coupling reactions, where the stannane group reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are common.
Coupling Reactions: Palladium catalysts are typically used in Stille coupling reactions.
Major Products
Oxidation: Stannic derivatives.
Substitution: Various substituted tetrazole derivatives.
Coupling Reactions: Biaryl or other coupled products.
Scientific Research Applications
Pharmaceutical Development
BTMT is utilized in pharmaceutical research due to its biological activity. Compounds containing tetrazole rings have been studied for their pharmacological effects, including:
- Antimicrobial Activity : Research indicates potential efficacy against various pathogens.
- Anticancer Properties : Some tetrazole derivatives have shown promise in inhibiting tumor growth in preclinical studies.
Organic Synthesis
BTMT serves as a key reagent in organic synthesis, particularly in:
- Stille Coupling Reactions : BTMT acts as a coupling partner in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds between aryl or heteroaryl halides and the tetrazole ring. This method allows for:
- High yields (typically 35-93%) of desired products.
- Compatibility with a wide range of substrates, including electron-withdrawing groups.
Material Science
The unique properties of BTMT make it suitable for applications in material science, particularly in:
- Polymer Chemistry : Incorporating tetrazole structures into polymers can enhance their thermal stability and mechanical properties.
- Nanotechnology : BTMT's reactivity can be leveraged to synthesize nanomaterials with specific functionalities.
Case Studies
Several studies have documented the applications and effectiveness of BTMT:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of BTMT exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
- Cancer Research : Research involving BTMT derivatives highlighted their ability to inhibit cancer cell proliferation in vitro, indicating a pathway for developing new anticancer drugs.
Mechanism of Action
The mechanism by which [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane exerts its effects depends on the specific application. In Stille coupling reactions, the stannane group acts as a nucleophile, forming a bond with an organic halide in the presence of a palladium catalyst. In biological systems, the tetrazole ring can mimic carboxylic acids, interacting with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Analogues with Organotin Groups
a. 1,n-Bis[2-(tributylstannyl)tetrazol-5-yl]benzene ()
- Structure : Contains two tetrazole rings linked via a benzene core, each substituted with tributylstannane.
- Reactivity : Used to synthesize bis(bromoalkyl-tetrazolyl)benzenes for macrocycle formation. The benzene linker facilitates rigid, symmetrical structures, while the bromoalkyl groups enable nucleophilic substitution.
b. 1-(3,5-Bis-trifluoromethyl-benzyl)-5-isopropyl-4-tributylstannanyl-1H-[1,2,3]triazole ()
- Structure : Triazole ring with tributylstannane and trifluoromethyl-benzyl groups.
- Reactivity : Likely employed in Stille coupling; triazoles are less acidic (pKa ~10) than tetrazoles, reducing deprotonation-driven side reactions.
- Comparison : The triazole’s lower acidity may enhance stability under basic conditions, whereas the target compound’s tetrazole offers stronger electron-withdrawing effects, accelerating transmetallation in couplings .
c. 2-Methyl-5-(tributylstannyl)thiazole ()
- Structure : Thiazole ring substituted with tributylstannane.
- Reactivity : Thiazoles are aromatic and less polar than tetrazoles, favoring hydrophobic interactions in catalysis.
Tetrazole Derivatives with Varied Substituents
a. 2-(6-Bromohexyl)-5-[4-[2-(6-bromohexyl)tetrazol-5-yl]phenyl]tetrazole ()
- Structure : Dual tetrazole units connected by a bromohexyl-phenyl linker.
- Application : Bromoalkyl groups enable alkylation or polymerization, contrasting with the target compound’s benzyloxymethyl-stannane system.
- Comparison : The bromohexyl substituents enhance electrophilicity for nucleophilic attacks, while the stannane in the target compound facilitates carbon-carbon bond formation via couplings .
b. 2-(Tetrazol-5-yl)benzeneboronic Acid ()
- Structure : Tetrazole linked to a boronic acid via a benzene ring.
- Comparison : The boronic acid offers a greener alternative but requires stricter anhydrous conditions, whereas the tributylstannane in the target compound tolerates milder setups .
Heterocycle-Driven Reactivity
- Tetrazole vs. Triazole ( vs. 13) : Tetrazoles’ higher acidity allows for easier deprotonation and activation in metal-mediated reactions, whereas triazoles require harsher conditions.
- Tetrazole vs. Thiazole () : The tetrazole’s electron-withdrawing nature accelerates transmetallation in Stille couplings compared to thiazole’s electron-neutral aromatic system.
Biological Activity
The compound [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane (BTMT) is an organotin derivative characterized by its unique structure, which includes a tetrazole ring. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. Understanding its biological activity is crucial for assessing its therapeutic potential and safety.
Chemical Structure and Properties
- Molecular Formula : CHNOSn
- Molecular Weight : 479.25 g/mol
- CAS Number : 280121-60-0
- Purity : ≥95%
The compound features a benzyloxymethyl group attached to a tetrazole, further linked to a tributylstannane moiety. The presence of the tetrazole ring is significant as tetrazoles are known for their broad range of biological activities, including antimicrobial and anticancer properties.
The biological activity of BTMT may be attributed to its ability to interact with specific biological targets. Interaction studies have suggested that the compound may exhibit binding affinity with proteins involved in cellular processes, although detailed mechanisms remain to be fully elucidated. The tributyltin moiety is known for its reactivity, which could contribute to its biological effects through interactions with nucleophilic sites in biological macromolecules.
Cytotoxicity and Safety Profile
While organotin compounds can exhibit significant biological activity, they also pose concerns regarding toxicity. Studies have indicated that some organotin derivatives can lead to adverse effects, including neurotoxicity and immunotoxicity . Therefore, evaluating the safety profile of BTMT is essential for considering its therapeutic applications.
Synthetic Applications
BTMT serves as a valuable reagent in organic synthesis, particularly in the Stille coupling reaction, which allows for the formation of carbon-carbon bonds between aryl or heteroaryl halides and the tetrazole ring. This reaction not only facilitates the synthesis of complex molecules but also enhances the versatility of BTMT in producing various biologically active compounds.
Table: Comparison of Related Tetrazole Compounds
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| This compound | Benzyloxymethyl group, tributylstannane moiety | Potential antimicrobial properties |
| 2-(Tetrazol-5-yl)sulfonylacetamides | Sulfonamide group | Inhibitors of Mycobacterium tuberculosis |
| 1-(Benzyloxy)-2-methyl-tetrazole | Methyl group instead of tributylstannane | Antimicrobial activity |
Study on Synthesis and Evaluation
A recent study synthesized various derivatives of tetrazoles, including those similar to BTMT, and evaluated their biological activities against different strains of bacteria. The findings highlighted the importance of structural modifications in enhancing antimicrobial efficacy while minimizing toxicity .
Interaction Studies
Further investigations into BTMT's interactions with target proteins have revealed insights into its potential mechanisms of action. These studies emphasize the need for comprehensive evaluations to understand how modifications in structure affect biological activity and safety .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane, and how can its purity be optimized?
- Methodological Answer : The synthesis typically involves coupling a pre-functionalized tetrazole derivative with tributylstannane. A multi-step approach is recommended:
Tetrazole Functionalization : Introduce the benzyloxymethyl group via alkylation of 5-substituted tetrazoles under basic conditions (e.g., K₂CO₃ in DMF) .
Stannane Coupling : Use palladium-catalyzed Stille coupling or direct nucleophilic substitution to attach the tributylstannane group. Ensure anhydrous conditions to prevent tin hydrolysis .
- Purity Optimization : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity using HPLC (>95%) and NMR (absence of tributyltin oxide byproducts) .
Q. How can the stability of this compound be assessed under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition temperatures.
- Solvent Compatibility : Monitor degradation in polar aprotic solvents (e.g., DMF, THF) vs. non-polar solvents (e.g., hexane) via NMR over 24–72 hours .
- Light Sensitivity : Conduct UV-Vis spectroscopy before/after exposure to UV light (λ = 254 nm) to detect structural changes .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during Stille couplings involving this compound?
- Methodological Answer : Common issues include protodestannylation and homocoupling. Mitigation strategies:
- Catalyst Selection : Use Pd(PPh₃)₄ with CsF as an additive to enhance transmetalation efficiency .
- Solvent Optimization : Employ degassed toluene/DMF mixtures to reduce oxidative side reactions.
- Temperature Control : Maintain reactions at 60–80°C; higher temperatures accelerate undesired β-hydride elimination .
- Byproduct Analysis : Use LC-MS to identify and quantify side products (e.g., tetrazole dimers) .
Q. How does the benzyloxymethyl group influence the reactivity of the tetrazole-stannane system in cross-coupling reactions?
- Methodological Answer : The benzyloxymethyl group:
- Steric Effects : Hinders axial coordination of the tetrazole nitrogen to the palladium catalyst, slowing transmetalation but improving regioselectivity .
- Electronic Effects : Electron-donating properties stabilize the tetrazole ring, reducing protodestannylation. Compare reactivity with methyl or unprotected tetrazoles via kinetic studies .
- Experimental Validation : Perform Hammett correlation studies using substituted benzyl groups to quantify electronic contributions .
Q. What analytical techniques resolve contradictions in reported spectroscopic data for tributylstannane-tetrazole derivatives?
- Methodological Answer : Address discrepancies (e.g., ¹H NMR shifts) by:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out impurities .
- 2D NMR (COSY, HSQC) : Assign ambiguous signals (e.g., overlapping benzyl and stannane protons) .
- X-ray Crystallography : Resolve structural ambiguities; the tetrazole ring’s planarity and stannane geometry are critical for reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
